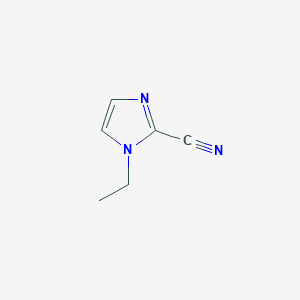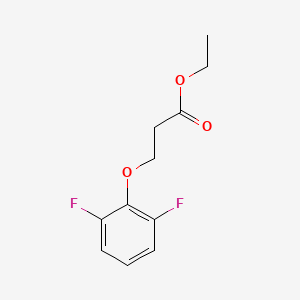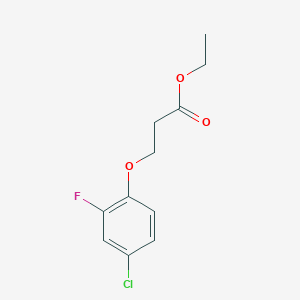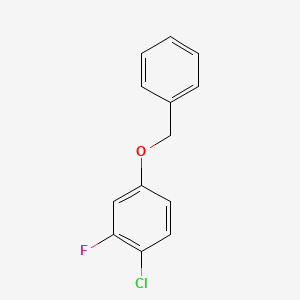![molecular formula C10H12F3NO B7902535 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine](/img/structure/B7902535.png)
1-[4-(Trifluoromethyl)phenoxy]-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trifluoromethyl)phenoxy]-2-propanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenol ring, which is further connected to a propanamine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)phenol and 2-propanolamine.
Reaction Conditions: The reaction involves the formation of an ether linkage between the phenol and the amine group. This can be achieved through nucleophilic substitution reactions under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic processes to improve yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used under various conditions.
Major Products Formed:
Oxidation Products: Trifluoromethyl phenol derivatives.
Reduction Products: Trifluoromethyl amines.
Substitution Products: Various substituted phenol and amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group significantly influences the electronic properties of the molecule, affecting its binding affinity and reactivity with biological targets.
Comparación Con Compuestos Similares
Trifluoromethylphenol: Similar structure but lacks the amine group.
Trifluoromethylamine: Similar functional group but different molecular framework.
Uniqueness: The presence of both the trifluoromethyl group and the amine group in 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine provides unique chemical and biological properties compared to similar compounds.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its applications continue to expand as research progresses, highlighting its importance in modern chemistry and beyond.
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenoxy]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5,7H,6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXTXLXZZVLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














